3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(2)20-14-9-7-13(8-10-14)11-18-15-5-3-4-6-16(15)21-17(18)19/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJRUZOARDWXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321197 | |
| Record name | 3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649466 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868145-85-1 | |
| Record name | 3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 4-isopropoxybenzylamine with 2-aminophenol in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the benzo[d]oxazole ring. The reaction conditions often include heating the reactants in a solvent such as ethanol or methanol, with the addition of a dehydrating agent to facilitate the cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzo[d]oxazole oxides.
Reduction: Formation of reduced benzo[d]oxazole derivatives.
Substitution: Formation of substituted benzo[d]oxazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more complex organic molecules, especially those featuring the benzo[d]oxazole moiety. It is crucial in developing new materials with tailored properties.
Biology
- Neuroprotective Effects : Research indicates that 3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one exhibits neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's disease. It promotes the phosphorylation of Akt and glycogen synthase kinase, which are vital in cell survival pathways.
Medicine
- Anti-inflammatory and Antimicrobial Properties : The compound has been explored for its potential in drug development due to its anti-inflammatory and antimicrobial effects. It shows promise as a candidate for treating various inflammatory conditions and infections.
Industrial Applications
- Material Science : In industry, this compound is utilized in developing new materials, particularly those with optical or electronic properties. Its unique chemical structure allows for modifications that can lead to enhanced material characteristics.
Case Studies
- Neuroprotection in Alzheimer's Disease : A study demonstrated that this compound significantly reduced neuroinflammation and apoptosis in neuronal cells exposed to amyloid-beta, a hallmark of Alzheimer's pathology. The mechanism involved downregulating nuclear factor-kappa B (NF-kB), a key player in inflammation.
- Antimicrobial Activity Assessment : In vitro studies revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This positions it as a potential lead compound for antibiotic development .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Chemistry | Serves as a building block for complex organic synthesis. |
| Biology | Exhibits neuroprotective effects; potential treatment for Alzheimer’s disease. |
| Medicine | Demonstrates anti-inflammatory and antimicrobial properties; promising for drug development. |
| Industry | Useful in creating new materials with enhanced optical/electronic properties. |
Mechanism of Action
The mechanism of action of 3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase, which are involved in cell survival and apoptosis pathways. Additionally, it decreases the expression of nuclear factor-kappa B, a key regulator of inflammation . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one can be compared with other benzo[d]oxazole derivatives, such as:
2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole: Known for its anti-inflammatory properties.
Benzo[d]oxazole-based acetylcholinesterase inhibitors: Investigated for their potential in treating Alzheimer’s disease.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.
Biological Activity
3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one is a compound belonging to the benzoxazole family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. For instance, one method includes using 4-isopropoxybenzaldehyde and 2-amino phenol in the presence of a suitable catalyst to facilitate the formation of the benzoxazole ring. The reaction parameters such as temperature and solvent choice can significantly influence the yield and purity of the product.
Anticancer Properties
Research indicates that derivatives of benzoxazole, including this compound, demonstrate significant anticancer activity. A study focusing on similar compounds revealed that specific analogs exhibited potent inhibition of c-Met kinase, an important target in cancer therapy. For example, a compound from this family showed an IC50 value of 1 nM against c-Met kinase and effectively inhibited the proliferation of EBC-1 cells at concentrations as low as 5 nM .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Poly(ADP-ribose) polymerase (PARP) : Compounds in this class have been shown to inhibit PARP activity, which is crucial for DNA repair processes in cancer cells. This inhibition can lead to increased sensitivity to chemotherapeutic agents .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Data Table: Biological Activity Summary
| Activity | IC50 Value | Cell Line/Target | Reference |
|---|---|---|---|
| c-Met Kinase Inhibition | 1 nM | EBC-1 | |
| PARP Inhibition | - | SW620 Tumor Cells | |
| Proliferation Inhibition | 5 nM | EBC-1 | |
| Apoptosis Induction | - | Various Cancer Cell Lines |
Case Studies
- Study on c-Met Inhibition : A research study evaluated a series of benzoxazole derivatives for their ability to inhibit c-Met kinase. The findings indicated that modifications on the benzoxazole scaffold could enhance inhibitory potency, making these compounds promising candidates for targeted cancer therapies .
- PARP Inhibitors in Cancer Treatment : Another investigation highlighted the role of benzoxazole derivatives as PARP inhibitors, demonstrating their potential in enhancing the efficacy of existing chemotherapeutics by preventing DNA repair in cancer cells .
Q & A
Q. What are the optimal synthetic routes for 3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of benzoxazolone derivatives typically involves multistep reactions. Key approaches include:
- Friedel-Crafts Acylation : Used to introduce substituents to the benzoxazolone core. For example, AlCl3-catalyzed acylation followed by NaBH4 reduction and nucleophilic substitution (e.g., tBuNH2) can yield derivatives with ~51–68% efficiency .
- Piperazine Bridging : General Procedure D (as in ) involves coupling benzoxazolone cores with piperazine linkers, achieving yields of 49–68% through optimized stoichiometry and solvent selection (e.g., DMF or ethanol) .
- Green Synthesis : Solvent-free or aqueous-phase reactions (e.g., using ethyl chloroacetate for cyclization) reduce environmental impact while maintaining yields of 63–68% .
Q. Optimization Tips :
Q. Which spectroscopic techniques are most effective for characterizing benzoxazolone derivatives, and how are key functional groups identified?
Methodological Answer:
Q. Functional Group Identification :
Q. What in vitro assays are recommended for initial biological screening of benzoxazolone derivatives?
Methodological Answer:
- Anticancer Activity :
- Neuroprotection :
- Enzyme Inhibition :
Q. Priority Parameters :
- Dose-response curves.
- Selectivity indices (e.g., tumor vs. normal cell lines).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on pharmacological activity?
Methodological Answer:
- SAR Design :
- Synthesize analogs with varied substituents (e.g., halogens, alkyl chains, piperazine linkers).
- Compare bioactivity data (e.g., sigma-2 receptor binding Ki values: 14.6 nM for CM572 vs. 10 µM for sigma-1) .
- Key Findings :
Q. Table 1: Substituent Impact on Sigma Receptor Binding
| Substituent | Sigma-1 Ki (µM) | Sigma-2 Ki (nM) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | ≥10 | 14.6 | |
| Piperazine-butyl | 0.89 | 6.2 | |
| Chlorophenyl-thiazepane | N/A | 8.3 (anticancer) |
Q. How can contradictions in biological activity data across experimental models be resolved?
Methodological Answer:
Q. Strategies :
Q. What computational approaches predict sigma receptor binding in benzoxazolone derivatives?
Methodological Answer:
- 3D Pharmacophore Modeling :
- Catalyst 4.9 software generates models with hydrogen bond acceptors, hydrophobic regions, and ionizable features (correlation: R² = 0.89) .
- Validated via Fisher randomization and leave-one-out tests .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., β2-adrenoceptor binding guided by free energy simulations) .
Q. Key Features :
- Hydrophobic aromatic groups enhance sigma-1 binding.
- Piperazine linkers improve conformational flexibility for target engagement .
Q. How are molecular targets validated for benzoxazolone derivatives?
Methodological Answer:
- Competitive Binding Assays :
- Use radiolabeled ligands (e.g., [³H]-DTG for sigma-2 receptors) to measure Ki values .
- CRISPR-Cas9 Knockout :
- PET Imaging :
- Track receptor occupancy in vivo (e.g., [11C]raclopride for dopamine D2 receptors) .
Q. What in vivo models evaluate neuroprotective effects of benzoxazolone derivatives?
Methodological Answer:
- Rodent Models :
- Endpoints :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
